Isobutyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Isobutyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. This bicyclic system integrates pyridine and pyrimidine rings, with key substituents modulating its physicochemical and biological properties:
- Position 6: An isobutyl ester group balances solubility and bioavailability, contrasting with carboxylates or smaller esters in related derivatives .
- 2,4-Dioxo moieties: These electron-withdrawing groups may influence tautomerism and hydrogen-bonding interactions with biological targets, such as kinases or antimicrobial proteins .
Properties
IUPAC Name |
2-methylpropyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O4/c1-11(2)10-29-20(27)15-12(3)23-18-17(19(26)25(5)21(28)24(18)4)16(15)13-6-8-14(22)9-7-13/h6-9,11,16,23H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBLBCVMYPQOBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)Br)C(=O)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isobutyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activity. This article aims to detail the biological properties of this compound based on available research findings.
Molecular Formula and Structure
- Molecular Formula: C₁₈H₁₉BrN₂O₄
- Molecular Weight: 396.25 g/mol
The compound features a complex structure that includes a pyrido-pyrimidine core and several functional groups that may influence its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action depending on their structural modifications. For instance:
- The presence of bromophenyl groups has been linked to enhanced interaction with biological targets such as receptors and enzymes.
- The isobutyl group contributes to the lipophilicity of the molecule, potentially improving cellular uptake.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can act as allosteric modulators for certain receptors. For example:
- FFA3 Receptor Activity: Analogues have shown agonist activity in low micromolar ranges. The isobutyl derivative was noted for its comparable potency to other active compounds in GTPγS binding assays .
In Vivo Studies
Preliminary in vivo studies suggest that compounds with similar structures exhibit favorable pharmacokinetic profiles:
- Bioavailability: Investigations into the bioavailability of these compounds indicate that they maintain stability in physiological conditions and show reasonable absorption rates in animal models.
Case Studies
Several case studies have highlighted the therapeutic potential of related compounds in treating various conditions:
- Anti-inflammatory Properties: A study on structurally similar compounds indicated significant anti-inflammatory effects in murine models.
- Anticancer Activity: Research has shown that certain derivatives possess cytotoxic effects against cancer cell lines, suggesting a potential role in oncology.
Table 1: Biological Activity Summary
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Half-life | ~4 hours |
| Bioavailability | ~50% |
| Metabolism | Hepatic |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
- 4-Bromophenyl vs. Other Aryl Groups : Bromine’s electronegativity and size may enhance target binding compared to methoxy () or unsubstituted phenyl () .
- Ester vs. Carboxylic Acid : The isobutyl ester in the target compound likely improves cell permeability over carboxylate derivatives (e.g., ), though hydrolysis susceptibility remains a consideration .
Table 3: Reported Bioactivities of Analogues
The target compound’s 4-bromophenyl and methyl groups may synergize for dual antifungal (cf. ) and kinase inhibitory activity (cf. ). Its ester group could further optimize pharmacokinetics relative to carboxylate-based inhibitors .
Physicochemical Properties
- Lipophilicity : The 4-bromophenyl group increases logP compared to methoxy or hydrogen substituents, favoring blood-brain barrier penetration for neurological applications .
- Metabolic Stability : Methyl groups at positions 1, 3, and 7 may reduce oxidative metabolism, enhancing plasma stability compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
